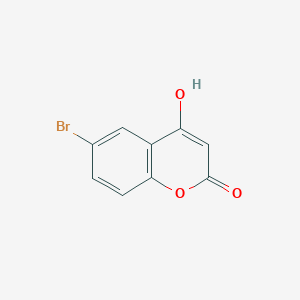

6-Bromo-4-Hydroxycoumarin

Description

Properties

IUPAC Name |

6-bromo-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMCTCABMSGXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715866 | |

| Record name | 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4139-61-1 | |

| Record name | 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Example Method from Bromoresorcinol (Adapted from RSC publication):

- Step 1: Dissolve 4-bromoresorcinol in methanesulfonic acid.

- Step 2: Add methyl 4-chloroacetoacetate to the solution and stir at room temperature for 2 hours.

- Step 3: Pour the reaction mixture into ice water to precipitate the product.

- Step 4: Filter and recrystallize the crude product from ethyl acetate/n-hexane to obtain bromo-substituted coumarin derivatives.

- Yield: Approximately 79%.

This method produces bromo-substituted coumarin intermediates that can be further functionalized to introduce the hydroxy group at the 4-position.

Preparation via Reduction and Diazonium Salt Hydrolysis (From 6-Nitrocoumarin)

A two-step method involves:

- Reduction of 6-nitrocoumarin to 6-aminocoumarin.

- Conversion of 6-aminocoumarin to 6-hydroxycoumarin via diazonium salt formation and hydrolysis.

This method is relevant for the preparation of 6-hydroxycoumarins and can be adapted for bromo-substituted analogs by starting with brominated nitrocoumarins.

Detailed Procedure:

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Reduction of 6-nitrocoumarin to 6-aminocoumarin | Polar solvent, hydrazine hydrate as hydrogen source, ferric chloride catalyst, 80-100°C, 2 hours | 83-92% | Hydrazine hydrate used in molar ratio 2.5:1 to nitrocoumarin |

| 2 | Diazotization and hydrolysis to 6-hydroxycoumarin | 30% aqueous sulfuric acid, sodium nitrite addition at 0-5°C, then heated to 100-110°C for 4-6 hours | ~95% | High purity product after recrystallization |

This synthetic route is industrially scalable, yielding high-purity 6-hydroxycoumarins, and can be modified for brominated substrates by using appropriately brominated nitrocoumarins.

Direct Condensation with Brominated Benzaldehydes

Another approach involves direct condensation of 4-hydroxycoumarin with brominated benzaldehydes under reflux in acetic acid to yield bromo-substituted coumarin derivatives.

Example from Glacial Acetic Acid Reflux:

- React 4-hydroxycoumarin with 3-bromo-4-hydroxybenzaldehyde in glacial acetic acid.

- Heat under reflux for about 9 hours until solid precipitates.

- Filter and recrystallize from ethanol.

- Yield: Approximately 80%.

- Melting point: 182.3-184°C.

This method is straightforward and effective for synthesizing 6-bromo derivatives with hydroxy substitution on the coumarin core.

Summary of Key Preparation Routes

Research Findings and Considerations

- The reduction/diazonium hydrolysis method offers high yields and purity, suitable for scale-up and industrial production, but requires careful control of reaction temperatures and stoichiometry.

- Condensation methods using brominated phenols or benzaldehydes provide more direct routes to the bromo-substituted coumarin core but may require extensive purification.

- The choice of solvent and reaction conditions (e.g., methanesulfonic acid, glacial acetic acid) critically affects yield and product quality.

- Recrystallization from mixed solvents such as ethanol/DMF or ethyl acetate/n-hexane is commonly employed to enhance purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-Hydroxycoumarin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with solvents like toluene or dimethylformamide

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarins, while oxidation reactions can produce quinones .

Scientific Research Applications

Anticoagulant Research

6-Bromo-4-hydroxycoumarin has been studied for its anticoagulant properties. It has shown significant anticoagulant effects comparable to traditional anticoagulants like warfarin. Its mechanism involves the inhibition of vitamin K epoxide reductase, which disrupts the vitamin K cycle and reduces the activation of vitamin K-dependent clotting factors .

| Compound | Inhibition Constant (M) | Comparison to Warfarin |

|---|---|---|

| This compound | 6.6 × 10 | Comparable |

| Dicoumarol | 1.7 × 10 | More potent |

| Warfarin | 3.5 × 10 | Less potent |

Photodynamic Therapy

The compound is being explored for use in photodynamic therapy (PDT), where it can be activated by light to produce reactive oxygen species that selectively target cancer cells. This application is particularly promising for treating various cancers due to the compound's stability and effectiveness in generating cytotoxic effects upon light activation .

Fluorescent Probes

In biochemical assays, this compound serves as a fluorescent probe, allowing researchers to visualize cellular processes with high sensitivity. This application is crucial in studies involving cellular interactions and metabolic pathways .

Antioxidant Studies

This compound is utilized as a model in antioxidant research, helping scientists investigate how certain compounds can protect cells from oxidative stress. Its structural characteristics make it suitable for such studies, contributing to the understanding of oxidative damage and potential protective agents .

Antimicrobial Applications

Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new treatments against bacterial infections. Its effectiveness compared to existing antimicrobial agents is an area of ongoing investigation .

Case Study 1: Anticoagulant Activity

A study published in PMC demonstrated that derivatives of this compound exhibited significant anticoagulant activity in vitro, suggesting potential for therapeutic use in managing blood clotting disorders .

Case Study 2: Photodynamic Therapy Efficacy

Research highlighted the efficacy of using this compound in PDT, showing that when activated by specific wavelengths of light, it could effectively induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues .

Mechanism of Action

The mechanism of action of 6-Bromo-4-Hydroxycoumarin involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3,3'-(4-Bromobenzylidene)-bis-[4-hydroxycoumarin]

- Structure : A bis-coumarin dimer linked via a 4-bromobenzylidene group .

- Physicochemical Properties : Higher molecular weight (491.12 g/mol) and melting point (267.2 °C) compared to 6-bromo-4-hydroxycoumarin, suggesting enhanced thermal stability .

- Biological Activity : Exhibits potent in vitro anticoagulant activity due to dual coumarin moieties, which may synergistically bind to vitamin K epoxide reductase .

- Key Difference: The dimeric structure enhances hydrogen bonding and enzyme inhibition compared to monomeric this compound .

4-Hydroxy-6,7-benzocoumarin

6-Bromo-4-hydroxy-3-nitrocoumarin

- Structure: Features a nitro group at the 3-position (C₉H₄BrNO₅, MW 286.04 g/mol) .

- Physicochemical Properties : Higher molecular weight and nitro group increase polarity, likely altering solubility and bioavailability compared to this compound.

- Key Difference : The nitro group introduces additional hydrogen-bonding and electron-withdrawing effects, which may enhance binding affinity but also increase toxicity risks .

6-Bromo-3-(4-bromo-2-thiophenyl)coumarin

3-[1-(N-4-Benzyloxyphenyl)iminoethyl]-6-bromo-4-hydroxycoumarin

6-Bromo-4-diazomethyl-7-hydroxycoumarin

- Structure : Diazomethyl group at the 4-position (C₁₀H₅BrN₂O₃, MW 281.07 g/mol) .

- Reactivity : The diazomethyl group enables click chemistry or photolabile crosslinking, unlike the parent compound .

- Key Difference : Enhanced synthetic utility for bioconjugation but reduced stability under light or heat compared to this compound .

Comparative Data Table

*Derivative melting point .

Biological Activity

6-Bromo-4-hydroxycoumarin is a derivative of the coumarin family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential applications as an anticoagulant, antimicrobial agent, and fluorescent probe. The following sections provide a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

This compound can be synthesized through several methods. One notable approach involves the condensation of phenolic ethers with malonyl chloride under Friedel-Crafts reaction conditions. This method yields good results and allows for modifications to produce various derivatives with enhanced biological properties .

Biological Activities

1. Anticoagulant Properties

This compound exhibits significant anticoagulant activity. Research indicates that it can act as an effective inhibitor of vitamin K-dependent carboxylation processes, which are crucial for blood coagulation. In comparative studies, this compound demonstrated anticoagulant effects comparable to traditional anticoagulants like warfarin but with a potentially lower side effect profile .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Studies have shown that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus while showing limited efficacy against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Weak |

| Candida albicans | Moderate |

3. Photodynamic Therapy

The compound is also being investigated for its role in photodynamic therapy (PDT). In this application, this compound can be activated by light to generate reactive oxygen species (ROS), which can selectively kill cancer cells. This property makes it a candidate for developing new cancer treatment modalities .

4. Fluorescent Probes

Due to its ability to fluoresce upon excitation, this compound is utilized in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, thus aiding in the study of various biological phenomena .

Case Studies

Case Study 1: Anticoagulant Activity Evaluation

A study evaluated the anticoagulant effects of this compound in vitro using human plasma samples. Results indicated a dose-dependent inhibition of thrombin activity, suggesting its potential as a therapeutic agent in managing coagulation disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. The compound displayed significant inhibitory effects on Gram-positive bacteria while showing minimal impact on Gram-negative strains and fungi. This selective activity highlights its potential use in treating specific bacterial infections .

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

- Anticoagulant Mechanism : The compound's active site binding affinity was compared with warfarin and dicoumarol, revealing that modifications at the aromatic positions could enhance its anticoagulant properties significantly .

- Antimicrobial Mechanism : The structure-activity relationship (SAR) analysis indicated that substituents on the coumarin core influence antimicrobial efficacy. Specifically, halogen substitutions at certain positions were found to enhance antibacterial activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-4-hydroxycoumarin, and how are they optimized for purity?

- Answer : A widely used method involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 6-bromocoumarin with boronic acids in a toluene/water mixture (10:2) under nitrogen, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, yields 6-aryl-substituted coumarins. Post-synthesis purification via flash column chromatography ensures >97% purity . Reaction optimization includes degassing solvents to prevent oxidation and controlling temperature (80–90°C) to minimize side products.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromo and hydroxyl groups) and aromatic proton environments .

- HR-MS : For molecular weight validation and fragment analysis .

- FT-IR : To identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Structural data for derivatives are often cross-referenced with databases like NIST Chemistry WebBook .

Q. What are the primary biological activities associated with this compound?

- Answer : The compound exhibits anticoagulant properties, particularly when modified. For instance, 3,3’-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives show potent in vitro anticoagulant activity, likely due to enhanced steric and electronic interactions with coagulation factors . Baseline bioactivity screening should include thrombin inhibition assays and cytotoxicity profiling against cell lines (e.g., Staphylococcus aureus ).

Q. How should this compound be stored to ensure stability?

- Answer : Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) at 4°C. Avoid exposure to light, moisture, and oxidizing agents to prevent decomposition. Stability studies indicate degradation products under heat include CO and NOx gases, necessitating fire-safe storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the anticoagulant effects of this compound derivatives?

- Answer : SAR analysis focuses on substituent effects at the 3- and 6-positions. Bromine at C6 enhances electron-withdrawing effects, stabilizing coumarin’s lactone ring and improving binding to vitamin K epoxide reductase (VKOR). Adding alkylidene groups at C3 increases hydrophobicity, enhancing membrane permeability and prolonging activity . Computational docking (e.g., AutoDock Vina) can model interactions with VKOR’s active site .

Q. What strategies improve yield in palladium-catalyzed syntheses of this compound derivatives?

- Answer : Key optimizations include:

- Catalyst loading : Reducing Pd(PPh₃)₄ to 0.05 mol% minimizes costs while maintaining efficiency .

- Solvent systems : Using toluene/water (10:2) enhances solubility of boronic acids while suppressing side reactions .

- Post-reaction workup : Acidification with HCl (1 N) on an ice bath precipitates pure products, avoiding column chromatography for some derivatives .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Answer : Discrepancies often arise from structural nuances (e.g., substituent positioning) or assay conditions. For example:

- Anticoagulant vs. antimicrobial activity : Bromo substitution at C6 favors anticoagulant effects, while nitro groups at C4 may shift activity toward antimicrobial targets .

- Dose-dependent effects : Low concentrations (µM range) may inhibit bacterial growth, while higher doses (mM) induce cytotoxicity .

Standardized protocols (e.g., CLSI guidelines) and meta-analyses of longitudinal data are critical .

Q. What factors influence the stability of this compound under experimental conditions?

- Answer : Stability is pH- and solvent-dependent:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.